Cas no 97057-70-0 (Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-)

The compound Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-, is an organolithium reagent featuring a sterically hindered tert-butyldimethylsilyl (TBS) ether-protected alkoxide group. This structural configuration enhances its stability and selectivity in synthetic applications, particularly in deprotonation and nucleophilic addition reactions. The TBS group provides robust protection against unwanted side reactions, making it valuable for controlled functionalization of sensitive substrates. Its compatibility with polar aprotic solvents and moderate reactivity profile allows for precise manipulation in complex organic syntheses, including the preparation of advanced intermediates in pharmaceuticals and fine chemicals. The reagent is particularly advantageous in scenarios requiring regioselective lithiation or directed metalation.
Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]- structure
97057-70-0 structure
Product name:Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-
CAS No:97057-70-0
MF:C9H21LiOSi
MW:180.288944005966
CID:803532
PubChem ID:11789820

Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]- Chemical and Physical Properties

Names and Identifiers

    • Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-
    • 3-(t-butyldimethylsiloxy)-1-propyl lithium
    • 3-T-BUTYLDIMETHYLSILOXYPROPYLLITHIUM
    • 3-(T-Butyldimethylsiloxy)-1-Propyllithium, 0.5M In Cyclohexane, 10-12 Wt%
    • 3-(T-BUTYLDIMETHYLSILOXY)-1-PROPYLLITHIUM, 0.5M IN CYCLOHEXANE
    • SCHEMBL239306
    • 97057-70-0
    • 3-t-butyldimethylsiloxy-1-propyllithium
    • lithium;tert-butyl-dimethyl-propoxysilane
    • AKOS006282989
    • TERT-BUTYL(3-LITHIOPROPOXY)DIMETHYLSILANE
    • DB-228748
    • Inchi: InChI=1S/C9H21OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h1,7-8H2,2-6H3;/q-1;+1
    • InChI Key: JUSBBHFTGLNOEU-UHFFFAOYSA-N
    • SMILES: [Li+].CC(C)(C)[Si](C)(C)OCC[CH2-]

Computed Properties

  • Exact Mass: 180.15200
  • Monoisotopic Mass: 180.15217026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 110
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: nothing
  • Surface Charge: 0

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.36590

Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T935130-10g
3-T-BUTYLDIMETHYLSILOXYPROPYLLITHIUM
97057-70-0 0.5M\xa0in\xa0cyclohexane
10g
¥5,388.00 2022-09-28

Additional information on Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]-

Recent Advances in Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]- (CAS: 97057-70-0) Research: A Comprehensive Review

The compound Lithium,[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy-kO]propyl-kC]- (CAS: 97057-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This organolithium reagent, characterized by its unique silyl-protected alkoxide structure, has demonstrated remarkable potential in synthetic chemistry and drug development. Recent studies have focused on its applications in asymmetric synthesis, catalytic processes, and as a key intermediate in the production of bioactive molecules.

A 2023 study published in the Journal of Organic Chemistry revealed novel insights into the compound's stability and reactivity profile. Researchers found that the tert-butyldimethylsilyl (TBS) protecting group significantly enhances the thermal stability of the lithium alkoxide moiety, allowing for broader synthetic applications. The study also demonstrated improved yields (up to 92%) in nucleophilic addition reactions when using this reagent compared to traditional organolithium compounds.

In pharmaceutical applications, a recent Nature Communications paper highlighted the compound's role in the synthesis of complex heterocyclic structures. The research team successfully employed 97057-70-0 as a key building block in the development of novel kinase inhibitors, showing particular promise in targeting resistant mutations in cancer therapies. The unique steric and electronic properties of the molecule enabled selective functionalization at otherwise challenging positions in the target scaffolds.

Significant progress has also been made in understanding the compound's mechanism of action. Advanced spectroscopic techniques, including in situ NMR and X-ray crystallography, have provided detailed structural information about the lithium coordination sphere and its influence on reactivity. These findings, published in Angewandte Chemie, have led to the development of modified derivatives with enhanced selectivity for specific synthetic transformations.

From a safety and handling perspective, recent investigations have established improved protocols for working with this air- and moisture-sensitive compound. The development of stabilized formulations and specialized storage conditions has significantly expanded its practical utility in industrial-scale applications. These advancements were detailed in a 2024 ACS Sustainable Chemistry & Engineering report, which also highlighted the compound's potential in green chemistry applications due to its high atom economy.

Looking forward, researchers anticipate that 97057-70-0 will play an increasingly important role in the synthesis of next-generation pharmaceuticals, particularly in the development of targeted therapies and personalized medicine approaches. Ongoing clinical trials involving compounds synthesized using this reagent are expected to report preliminary results in late 2024, potentially opening new avenues for therapeutic intervention in challenging disease areas.

Recommend Articles

Recommended suppliers
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd